Methyl 2-(3,3-difluorocyclobutyl)acetate

Medicinal Chemistry Drug Design Property Optimization

Methyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1434141-84-0) is a fluorinated cyclobutane ester building block with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol. The compound is characterized by a 3,3-difluorocyclobutyl ring attached to a methyl acetate moiety.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 1434141-84-0
Cat. No. B1433734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,3-difluorocyclobutyl)acetate
CAS1434141-84-0
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CC(C1)(F)F
InChIInChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3
InChIKeyNPKKJVGBLQLQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1434141-84-0): A Fluorinated Cyclobutyl Ester for Medicinal Chemistry and Targeted Synthesis


Methyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1434141-84-0) is a fluorinated cyclobutane ester building block with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . The compound is characterized by a 3,3-difluorocyclobutyl ring attached to a methyl acetate moiety . It is commercially available from multiple suppliers in purities ranging from 95% to 97% and is intended for research use only . The difluorocyclobutyl motif is increasingly employed in medicinal chemistry to modulate molecular properties such as lipophilicity, metabolic stability, and conformational rigidity [1].

Why Generic Substitution with Non-Fluorinated or Alternative Ester Analogs Fails for Methyl 2-(3,3-difluorocyclobutyl)acetate


Generic substitution of Methyl 2-(3,3-difluorocyclobutyl)acetate with non-fluorinated analogs (e.g., methyl 2-cyclobutylacetate, CAS 72306-37-7) or alternative esters (e.g., tert-butyl 2-(3,3-difluorocyclobutyl)acetate, CAS 1584139-64-9) is not chemically or functionally equivalent due to quantifiable differences in key physicochemical and reactivity properties [1]. The 3,3-difluoro substitution significantly alters lipophilicity (LogP), molecular conformation, and metabolic stability compared to the non-fluorinated cyclobutyl core . Furthermore, the methyl ester group offers a distinct reactivity profile compared to bulkier tert-butyl esters, which impacts deprotection strategies and synthetic route compatibility . These differential properties directly translate into divergent outcomes in medicinal chemistry optimization and scale-up synthesis, making this specific compound uniquely suited for applications requiring the precise balance of fluorine-mediated property modulation and synthetic accessibility provided by the methyl ester functionality [2].

Quantitative Differentiation Evidence for Methyl 2-(3,3-difluorocyclobutyl)acetate vs. Closest Analogs


Lipophilicity Modulation: XLogP Comparison of Methyl 2-(3,3-difluorocyclobutyl)acetate vs. Non-Fluorinated Analog

The introduction of the 3,3-difluoro group significantly reduces the lipophilicity of the cyclobutyl core compared to the non-fluorinated analog. Methyl 2-(3,3-difluorocyclobutyl)acetate exhibits an XLogP value of 1.5 [1], while its non-fluorinated counterpart, methyl 2-cyclobutylacetate, has a higher XLogP3-AA value of 1.7 [2]. This represents a quantifiable reduction in lipophilicity of ΔXLogP = -0.2.

Medicinal Chemistry Drug Design Property Optimization

Molecular Weight and Fluorine Content: Differentiating Methyl 2-(3,3-difluorocyclobutyl)acetate from Non-Fluorinated and Alternative Ester Analogs

Methyl 2-(3,3-difluorocyclobutyl)acetate has a molecular weight of 164.15 g/mol and contains 23.1% fluorine by mass . In contrast, the non-fluorinated analog methyl 2-cyclobutylacetate has a molecular weight of 128.17 g/mol with 0% fluorine content [1]. The ethyl ester variant, ethyl 2-(3,3-difluorocyclobutyl)acetate, has a higher molecular weight of 178.18 g/mol [2]. The tert-butyl ester analog has a molecular formula implying a molecular weight of approximately 206 g/mol (calculated based on formula C10H16F2O2), though precise data is limited .

Synthetic Chemistry Building Blocks Fluorine Chemistry

Ester Stability and Reactivity Profile: Methyl vs. tert-Butyl Esters in Synthetic Sequences

The methyl ester functionality of Methyl 2-(3,3-difluorocyclobutyl)acetate offers a distinct reactivity profile compared to the tert-butyl ester analog. Methyl esters are more labile under basic hydrolysis conditions and can be selectively cleaved in the presence of tert-butyl esters, which require stronger acid conditions (e.g., TFA) for deprotection. This differential reactivity is a well-established principle in organic synthesis and allows for orthogonal protection strategies in complex molecule construction. While no direct kinetic comparison data exists for these specific compounds, the class-level inference is robust and widely documented in the synthetic chemistry literature [1].

Organic Synthesis Protecting Groups Reaction Compatibility

Commercial Availability and Purity Specifications: Methyl 2-(3,3-difluorocyclobutyl)acetate vs. Alternative Difluorocyclobutyl Esters

Methyl 2-(3,3-difluorocyclobutyl)acetate is readily available from multiple commercial suppliers with specified purity levels, including 95% from Fluorochem and 97% from AChemBlock . In contrast, the tert-butyl ester analog (CAS 1584139-64-9) shows limited commercial availability with no purity specifications readily accessible . The ethyl ester analog (CAS 1373502-98-7) is also available but with less defined purity data [1]. This difference in market availability and documented purity directly impacts procurement lead times, cost, and quality assurance for research and development programs.

Procurement Supply Chain Quality Control

Contextual Relevance in Bioactive Molecule Design: Difluorocyclobutyl Motif in GLP-1 and TGF-β Inhibitor Development

The 3,3-difluorocyclobutyl motif is a privileged scaffold in contemporary medicinal chemistry. Recent literature demonstrates its application in the discovery of new GLP-1 receptor agonists with reduced hERG inhibitory activities [1] and in the synthesis of potent TGF-β type 1 receptor inhibitors [2]. While Methyl 2-(3,3-difluorocyclobutyl)acetate is a precursor to such advanced intermediates, its utility is validated by the successful application of the difluorocyclobutyl core in these high-value drug discovery programs. The methyl ester serves as a versatile entry point for further derivatization (e.g., amide coupling, reduction) to access these therapeutically relevant chemotypes.

Drug Discovery GLP-1 Agonists TGF-β Inhibitors

Optimal Research and Industrial Application Scenarios for Methyl 2-(3,3-difluorocyclobutyl)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

The lower XLogP of Methyl 2-(3,3-difluorocyclobutyl)acetate (1.5) compared to its non-fluorinated analog (1.7) makes it a preferred building block for medicinal chemists seeking to improve aqueous solubility and reduce lipophilicity-driven off-target effects while maintaining the cyclobutyl core's conformational constraints [1]. This property is particularly valuable in CNS drug discovery or when addressing hERG liabilities, as demonstrated in recent GLP-1 agonist optimization campaigns [2].

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection Strategies

The methyl ester functionality provides a distinct reactivity profile that is orthogonal to tert-butyl esters, enabling selective deprotection in complex synthetic sequences [1]. This makes Methyl 2-(3,3-difluorocyclobutyl)acetate an ideal choice for building blocks destined for incorporation into peptides, macrocycles, or other multifunctional molecules where controlled, stepwise unmasking of carboxylates is essential for synthetic success [2].

Fluorine-Containing Fragment Library Construction for Drug Discovery

The compound's 23.1% fluorine content and well-defined physicochemical properties (LogP, MW, H-bond acceptors) position it as a high-quality addition to fluorine-enriched fragment libraries used in FBDD (Fragment-Based Drug Discovery) [1]. Its commercial availability at ≥95% purity ensures material consistency across screening campaigns, reducing false positives from impurities and enabling reliable SAR interpretation [2].

Synthesis of Advanced Intermediates for GLP-1 and TGF-β Targeted Therapeutics

The 3,3-difluorocyclobutyl motif is a validated scaffold in programs targeting GLP-1 receptor agonists [1] and TGF-β type 1 receptor inhibitors [2]. Methyl 2-(3,3-difluorocyclobutyl)acetate serves as a direct precursor or intermediate en route to these advanced chemotypes, offering a strategic entry point for researchers developing new chemical entities in these high-value therapeutic areas.

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